Benaphthamycin B

Description

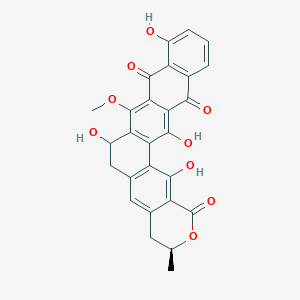

Benaphthamycin B is a dihydrobenzo[a]naphthacenequinone antibiotic first isolated from Streptomyces sp. HKI-0057 . Structurally, it belongs to the polycyclic aromatic ketide family, characterized by a fused naphthacenequinone core with hydroxyl, methoxy, and methyl substituents. This compound has been studied for its role as a precursor in synthesizing derivatives for pharmaceutical and agrochemical applications, particularly due to its redox-active quinone moiety, which facilitates diverse chemical transformations .

Properties

Molecular Formula |

C27H20O9 |

|---|---|

Molecular Weight |

488.4 g/mol |

IUPAC Name |

(7S)-3,13,19,26-tetrahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaene-5,17,24-trione |

InChI |

InChI=1S/C27H20O9/c1-9-6-10-7-11-8-14(29)18-19(15(11)23(31)16(10)27(34)36-9)25(33)20-21(26(18)35-2)24(32)17-12(22(20)30)4-3-5-13(17)28/h3-5,7,9,14,28-29,31,33H,6,8H2,1-2H3/t9-,14?/m0/s1 |

InChI Key |

HRWPMELFEHBAIH-CUVJYRNJSA-N |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C4=C(C(C3)O)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)OC)C(=C2C(=O)O1)O |

Canonical SMILES |

CC1CC2=CC3=C(C4=C(C(C3)O)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)OC)C(=C2C(=O)O1)O |

Synonyms |

enaphthamycin benaphthamycin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in the WS79089 Series

Benaphthamycin B shares structural homology with the WS79089 series (WS79089A, B, and C), isolated from Streptosporangium roseum No. 79087. These compounds also exhibit tridecaketide backbones but differ in substituent patterns:

Key Structural Differences :

Novel FR901533 Analogues

A 2020 study identified a novel FR901533 analogue (Compound 5) co-produced with this compound in S. roseum. This analogue has an additional hydroxyl group at C-12 and a methyl group at 13-OH, enhancing its polarity and altering its bioactivity profile compared to this compound. Mosher’s method confirmed the R-configuration at C-19 in both compounds, suggesting conserved stereochemical biosynthesis pathways .

Activity Implications :

- This compound’s lack of polar groups (e.g., C-12 hydroxyl) may limit solubility but improve membrane permeability.

- The novel analogue’s dual hydroxyl/methyl groups increase ECE inhibition potency, highlighting the role of substituent positioning in target specificity .

Mechanistic and Thermodynamic Insights

Theoretical studies using DFT calculations revealed that this compound undergoes ether cleavage via an Sₙ2 mechanism during transformations, with a low activation energy barrier (ΔG‡ ≈ 15 kcal/mol). This contrasts with WS79089B, which favors oxidative dimerization due to its hydroxyl-rich structure . Such differences underscore the thermodynamic preferences governing the reactivity of polycyclic quinones.

Q & A

Q. How is Benaphthamycin B synthesized and characterized in experimental settings?

Q. What is the established mechanism of action of this compound in preclinical models?

Methodological Answer: Mechanistic studies should employ a combination of in vitro assays (e.g., enzyme inhibition, cellular uptake) and in vivo models (e.g., xenografts). Use dose-response curves to establish potency (IC50/EC50) and selectivity indices. Cross-validate findings with orthogonal techniques (e.g., CRISPR knockdowns, fluorescence microscopy) to confirm target engagement. Reference primary literature to contextualize results within existing frameworks, avoiding overreliance on secondary summaries .

Q. How are structural modifications of this compound evaluated for bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic variation of functional groups followed by iterative bioactivity testing. Use high-throughput screening for initial hits, then prioritize compounds based on pharmacokinetic properties (e.g., solubility, metabolic stability). Include negative controls and replicate experiments to distinguish noise from true activity. Document synthetic yields and characterization data for all derivatives to ensure traceability .

Q. What analytical techniques are essential for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Validate methods per ICH guidelines, including calibration curves, recovery rates, and matrix effects. For tissue distribution studies, homogenize samples and use internal standards (e.g., isotopically labeled analogs) to normalize variability. Report limits of detection/quantification and inter-day precision .

Q. How do researchers ensure the reproducibility of this compound studies?

Methodological Answer: Adopt the PRISMA framework for systematic reviews of prior data, identifying gaps and inconsistencies . Publish full experimental details (e.g., reagent lot numbers, equipment settings) and deposit raw data in open-access repositories. Collaborate with independent labs for external validation, particularly for controversial findings .

Advanced Research Questions

Q. How can contradictions in this compound’s reported pharmacological data be resolved?

Methodological Answer: Conduct a scoping review to map discrepancies across studies, focusing on variables like cell lines, dosing regimens, and assay endpoints . Perform meta-analyses using standardized effect sizes (e.g., Hedge’s g) to quantify heterogeneity. If resources permit, replicate key experiments under controlled conditions, explicitly testing conflicting hypotheses .

Q. What frameworks guide the design of comparative studies between this compound and analogs?

Methodological Answer: Apply the PICO (Population, Intervention, Comparison, Outcome) framework to define study parameters. For example:

- Population: Specific cancer cell lines with defined genetic backgrounds.

- Intervention: this compound at IC90 concentrations.

- Comparison: Structurally related analogs or standard-of-care drugs.

- Outcome: Apoptosis rates via flow cytometry.

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the research question and align it with unmet needs .

Q. How should researchers optimize in vivo dosing protocols for this compound to minimize toxicity?

Methodological Answer: Implement pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with efficacy/toxicity endpoints. Use staggered dosing regimens in animal models and monitor biomarkers (e.g., liver enzymes, hematological parameters). Compare results to historical data from similar compounds, adjusting for species-specific metabolic differences .

Q. What statistical approaches are appropriate for analyzing high-dimensional omics data in this compound studies?

Methodological Answer: For transcriptomic or proteomic datasets, apply dimensionality reduction (PCA, t-SNE) followed by supervised learning (e.g., LASSO regression) to identify predictive biomarkers. Correct for multiple comparisons using false discovery rate (FDR) adjustments. Validate findings in independent cohorts and provide code/data for reproducibility .

Q. How can researchers integrate this compound’s mechanistic data into computational models for target prediction?

Methodological Answer: Use molecular docking simulations (e.g., AutoDock Vina) to prioritize putative targets based on binding affinity. Validate predictions with biophysical assays (e.g., surface plasmon resonance). For network pharmacology, build interaction maps using platforms like Cytoscape, incorporating gene expression and pathway enrichment data .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.